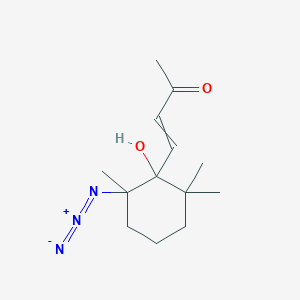![molecular formula C8H14N2O B14412681 N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine CAS No. 83369-54-4](/img/structure/B14412681.png)
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methyl-2-azabicyclo[222]octan-3-ylidene)hydroxylamine is a chemical compound with the molecular formula C7H12N2O It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of piperidine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group into a nitroso or nitro group.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Scientific Research Applications
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the ring size and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different ring system and potential biological activities.
Uniqueness
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications .
Properties
CAS No. |
83369-54-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-(2-methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O/c1-10-7-4-2-6(3-5-7)8(10)9-11/h6-7,11H,2-5H2,1H3 |
InChI Key |
RWWZCSIFUKWWDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC(C1=NO)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)
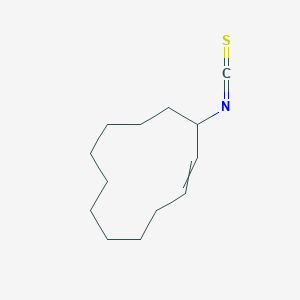

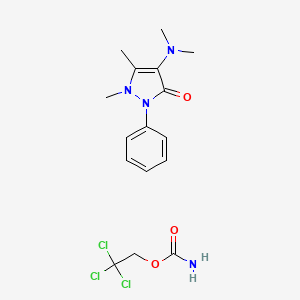
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)
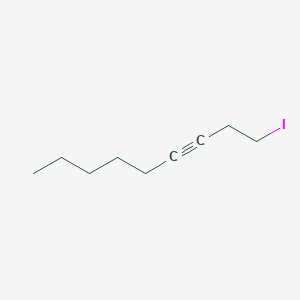
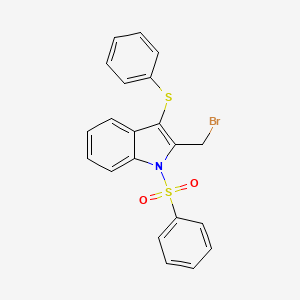
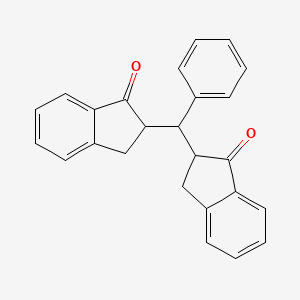
![N''-{4-[2-(Methylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14412665.png)
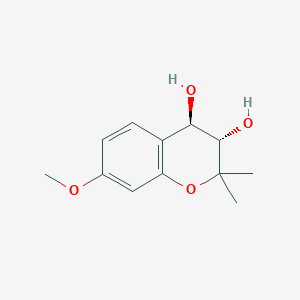
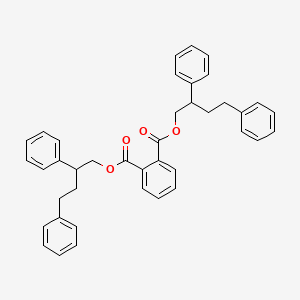
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)

